molecular formula C8H7Cl2NO B112451 2-Amino-2',4'-dichloroacetophenone CAS No. 313553-17-2

2-Amino-2',4'-dichloroacetophenone

Cat. No. B112451
CAS RN: 313553-17-2
M. Wt: 204.05 g/mol
InChI Key: VYQSJEQBJVHARP-UHFFFAOYSA-N
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Description

2-Amino-2’,4’-dichloroacetophenone is an organic compound with the molecular formula C8H7Cl2NO . It is often used as an intermediate in organic synthesis and can be used to synthesize other organic compounds, such as pesticides, drugs, and dyes .


Synthesis Analysis

The synthesis of 2-Amino-2’,4’-dichloroacetophenone often involves the use of a dichlorobenzene as a raw material. Acetyl Chloride is used as an acylating agent through Fridel-Crafts acylations to obtain the product .


Molecular Structure Analysis

The molecular structure of 2-Amino-2’,4’-dichloroacetophenone consists of a benzene ring bearing two chlorine atoms and one amino group. The IUPAC name for this compound is 2-amino-1-(2,4-dichlorophenyl)ethanone .


Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-2’,4’-dichloroacetophenone is 204.05 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass is 202.9904692 g/mol . The compound is a white crystalline powder .

Scientific Research Applications

Synthesis and Characterization

2-Amino-2',4'-dichloroacetophenone and its derivatives are of significant interest in the field of organic chemistry, primarily due to their potential applications in synthesizing a wide range of chemical compounds. Research has shown the synthesis of related compounds through methods involving bromization, chlorination, and acylation, starting from basic chemical precursors like glacial acetic acid and m-dichlorobenzene, achieving yields up to 70%. These processes have been thoroughly analyzed through spectroscopic methods such as 1H NMR, 13C NMR, and IR spectra, providing detailed insights into their molecular structures and physical properties (Yang Feng-ke, 2004).

Environmental Impact Studies

Another important application area is the environmental impact studies of related compounds, such as 2,4-D herbicides. Detailed scientometric reviews have been conducted to analyze global trends and gaps in research on the toxicity and mutagenicity of such chemicals. These studies have highlighted the rapid advancement in understanding the ecological and health impacts of these substances, identifying significant research efforts and future directions, particularly in molecular biology and exposure assessment in bioindicators (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).

Green Chemistry Approaches

In the realm of green chemistry, researchers have explored the acylation of resorcinol with acetic acid as a more environmentally friendly alternative to traditional methods. This process, crucial for producing commercial intermediates like 2',4'-dihydroxyacetophenone, utilizes non-polluting and reusable catalysts, significantly reducing waste and enhancing sustainability. Such advancements underscore the role of 2-amino-2',4'-dichloroacetophenone and related compounds in promoting safer chemical syntheses (G. Yadav, A. V. Joshi, 2002).

Antimicrobial Activity

The antimicrobial properties of derivatives of 2-amino-2',4'-dichloroacetophenone have also been a significant focus. Novel 2-aminothiophene derivatives, for example, have been synthesized and evaluated for their antibacterial activity, showcasing the potential of these compounds in developing new antimicrobial agents. Such studies highlight the broad applicability of these compounds in pharmaceutical research and development (K. C. Prasad et al., 2017).

Future Directions

While specific future directions for 2-Amino-2’,4’-dichloroacetophenone are not mentioned in the search results, its use as an intermediate in organic synthesis suggests that it may continue to be used in the synthesis of various organic compounds, including pesticides, drugs, and dyes .

properties

IUPAC Name

2-amino-1-(2,4-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSJEQBJVHARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971509
Record name 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2',4'-dichloroacetophenone

CAS RN

5614-33-5
Record name 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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